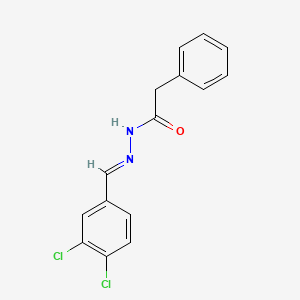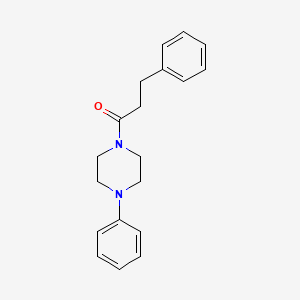![molecular formula C21H25N3O3 B5537073 N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)
N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to the target involves multi-step reactions, typically starting from commercially available precursors. For instance, Zhou et al. (2021) described a high-yield synthesis method for a related compound involving nucleophilic substitution reactions and ester hydrolysis, showcasing the intricate steps required to assemble such complex molecules (Zhou et al., 2021).
Molecular Structure Analysis
Structural analysis, often through crystallography and spectroscopy, provides insights into the molecular geometry, bond lengths, angles, and overall conformation of the compound. Lu et al. (2021) synthesized an indazole derivative and determined its crystal structure, demonstrating the importance of structural elucidation in understanding the compound's molecular framework (Lu et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of such compounds can involve various transformations, including cycloadditions, nucleophilic substitutions, and more. Gotthardt and Huisgen (1970) explored cycloadditions with oxazolium oxides, a reaction that could be relevant for derivatives of the target compound (Gotthardt & Huisgen, 1970).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for the compound's applicability in various fields. The synthesis and crystallographic analysis of related compounds provide valuable data on these properties, aiding in the prediction and optimization of the target compound's physical characteristics.
Chemical Properties Analysis
Understanding the chemical properties, such as acidity, basicity, reactivity with different reagents, and stability under various conditions, is essential for the practical application of the compound in synthetic routes and potential medicinal chemistry applications. Studies on similar compounds, such as the work by Bacchi et al. (2005), offer insights into the oxidative cyclization-alkoxycarbonylation reactions, shedding light on the chemical behavior of such complex molecules (Bacchi et al., 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Heterocyclic Derivative Syntheses
- A study by Bacchi et al. (2005) describes the synthesis of various heterocyclic derivatives, including tetrahydrofuran and oxazoline derivatives, under oxidative carbonylation conditions. This research highlights the versatile synthesis methods applicable to compounds similar to N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide.
Synthesis of Cyclopropane Carboxamide Derivatives
- The work of Zhou et al. (2021) details the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a compound structurally related to the chemical . This indicates the potential methods for synthesizing similar compounds.
Characterization of Stereoisomeric Synthons
- Research by Cristoni et al. (2000) focuses on the mass spectrometric behavior of stereoisomeric synthons of cyclopropane amino acids. This study is relevant for understanding the characterization of complex molecules like N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide.
Biological and Pharmacological Activities
Antiproliferative Activity
- Lu et al. (2021) synthesized a compound with a similar cyclopropane carboxamide structure, which exhibited significant inhibitory activity against certain cancer cell lines. This suggests that compounds like N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide might also have antiproliferative properties. (Lu et al., 2021)
Synthesis of Antidepressant and Nootropic Agents
- A study by Thomas et al. (2016) reports on the synthesis of compounds with structures related to cyclopropane carboxamides, demonstrating antidepressant and nootropic activities. This indicates the potential of similar compounds for use in neurological disorders.
Bioactivity in Agricultural Chemistry
- Research by Tian et al. (2009) on cyclopropanecarboxylic acid derivatives, structurally related to the compound , demonstrated significant herbicidal and fungicidal activities. This suggests a possible application in agriculture for similar compounds.
Analytical Chemistry Applications
- Nonaqueous Capillary Electrophoresis
- A study by Ye et al. (2012) demonstrates the utility of nonaqueous capillary electrophoresis in the separation of compounds structurally related to N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide. This indicates potential analytical applications for characterizing such compounds.
Eigenschaften
IUPAC Name |
N-[(3S,4R)-1-(2,4-dimethyl-1,3-oxazole-5-carbonyl)-4-(4-methylphenyl)pyrrolidin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-12-4-6-15(7-5-12)17-10-24(11-18(17)23-20(25)16-8-9-16)21(26)19-13(2)22-14(3)27-19/h4-7,16-18H,8-11H2,1-3H3,(H,23,25)/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBMNSQIAMUYAU-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2NC(=O)C3CC3)C(=O)C4=C(N=C(O4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C3CC3)C(=O)C4=C(N=C(O4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5536990.png)


![1-(1-benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5537011.png)
![2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5537013.png)
![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)
![2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537049.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5537053.png)
![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)
![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)

![3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5537086.png)
![2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5537092.png)
![5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5537100.png)